N-(3,4-difluorophenyl)-3-hydroxybenzamide chemical structure and properties
N-(3,4-difluorophenyl)-3-hydroxybenzamide chemical structure and properties
This technical guide provides a comprehensive analysis of N-(3,4-difluorophenyl)-3-hydroxybenzamide , a synthetic small molecule belonging to the N-arylbenzamide class. While specific proprietary data for this exact structure is often nested within broader Structure-Activity Relationship (SAR) libraries for kinase or tyrosinase inhibitors, this guide reconstructs its properties, synthesis, and pharmacophore potential based on rigorous chemical principles and validated analog data.
Executive Summary
N-(3,4-difluorophenyl)-3-hydroxybenzamide is a "privileged scaffold" derivative, combining a polar, hydrogen-bonding zinc-binding motif (3-hydroxybenzamide) with a lipophilic, metabolically stable tail (3,4-difluoroaniline). This structure is frequently utilized in medicinal chemistry as a fragment for kinase inhibitors (targeting the ATP binding pocket), tyrosinase inhibitors , and anti-inflammatory agents . Its synthesis represents a classic study in chemoselective amide coupling.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | N-(3,4-difluorophenyl)-3-hydroxybenzamide |
| Molecular Formula | C₁₃H₉F₂NO₂ |
| Molecular Weight | 249.21 g/mol |
| SMILES | Oc1cccc(C(=O)Nc2ccc(F)c(F)c2)c1 |
| InChI Key | Predicted:[1] [Hash based on connectivity] |
| Core Scaffold | N-phenylbenzamide |
Calculated Physicochemical Properties
Data derived from consensus estimation models for benzamide analogs.
| Parameter | Value | Significance in Drug Design |
| LogP (Octanol/Water) | ~2.8 – 3.2 | Lipophilic enough for cell permeability; fits "Rule of 5". |
| Topological Polar Surface Area (TPSA) | ~49.3 Ų | Excellent membrane permeability (TPSA < 140 Ų). |
| H-Bond Donors | 2 | Phenolic -OH and Amide -NH. |
| H-Bond Acceptors | 2 | Amide Carbonyl and Phenolic Oxygen. |
| pKa (Acidic) | ~9.4 (Phenol) | Ionizable at high pH; neutral at physiological pH (7.4). |
Synthetic Methodology
Pillar of Integrity: The synthesis of this compound requires chemoselectivity to prevent esterification of the phenol group. The protocol below utilizes a coupling agent approach (HATU/EDC) which is milder and more selective than acyl chloride methods for unprotected hydroxy-acids.
Reaction Pathway (Graphviz Diagram)
Figure 1: Chemoselective amide coupling pathway using HATU activation.[2]
Detailed Experimental Protocol
Objective: Synthesize 500 mg of N-(3,4-difluorophenyl)-3-hydroxybenzamide.
Reagents:
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3-Hydroxybenzoic acid (1.0 eq)
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3,4-Difluoroaniline (1.1 eq)
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HATU (1.2 eq) [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]
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DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
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Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Procedure:
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Activation: In a dry round-bottom flask, dissolve 3-hydroxybenzoic acid (3.62 mmol) in anhydrous DMF (10 mL). Add DIPEA (10.8 mmol) and stir for 5 minutes under nitrogen atmosphere.
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Coupling Agent Addition: Add HATU (4.34 mmol) in one portion. Stir at room temperature for 15 minutes to generate the activated ester species. Note: The solution may turn slightly yellow.
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Amine Addition: Add 3,4-difluoroaniline (3.98 mmol) dropwise.
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Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor via TLC (50% Ethyl Acetate/Hexanes) or LC-MS.
-
Work-up:
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Dilute the reaction mixture with Ethyl Acetate (50 mL).
-
Wash sequentially with: 1M HCl (2x, to remove unreacted aniline), Saturated NaHCO₃ (2x, to remove unreacted acid), and Brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.[3]
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).
-
Validation: Verify structure via ¹H NMR.
Structural Analysis & Spectroscopic Signature
To validate the synthesis without a reference standard, researchers rely on specific spectroscopic markers.
¹H NMR Prediction (DMSO-d₆, 400 MHz)
| Proton Group | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| Amide -NH | 10.1 – 10.3 | Singlet (Broad) | Characteristic downfield amide proton. |
| Phenol -OH | 9.6 – 9.8 | Singlet (Broad) | Exchangeable proton; confirms phenol integrity. |
| Benzoyl H-2 | 7.3 – 7.4 | Singlet/Doublet | Ortho to carbonyl and OH; isolated aromatic proton. |
| Benzoyl H-4/5/6 | 6.9 – 7.3 | Multiplet | Aromatic region overlap. |
| Aniline H-2' | 7.8 – 7.9 | Multiplet | Strongly deshielded by F-atoms and amide N. |
| Aniline H-5'/6' | 7.4 – 7.6 | Multiplet | Splitting patterns complex due to ¹H-¹⁹F coupling. |
Mass Spectrometry (ESI)
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Positive Mode (M+H)⁺: m/z 250.2
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Negative Mode (M-H)⁻: m/z 248.2 (Deprotonation of the phenol).
Biological Potential & Pharmacophore Analysis
This molecule is rarely a final drug but serves as a critical Fragment-Based Drug Design (FBDD) tool.
Pharmacophore Mapping
The molecule possesses three distinct interaction zones:
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Zone A (3,4-Difluorophenyl): A lipophilic moiety that occupies hydrophobic pockets (e.g., the allosteric pocket of kinases). The fluorine atoms improve metabolic stability against oxidative metabolism (blocking CYP450 sites).
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Zone B (Amide Linker): Provides a rigid geometry and H-bond donor/acceptor capability for backbone interactions.
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Zone C (3-Hydroxy Phenyl): A "Zinc-Binding Group" (ZBG) mimic or H-bond donor.
Signaling Pathway Interference (Hypothetical Context)
Based on structural analogs (e.g., Niclosamide derivatives, Raf inhibitors), this scaffold likely interferes with pathways requiring ATP-competitive binding.
Figure 2: Potential biological targets based on pharmacophore similarity to known inhibitors.
Validated Analog Context
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Tyrosinase Inhibition: Analogs with the 3,4-difluoroaniline motif have shown potency against tyrosinase by mimicking the substrate tyrosine [1].
-
Kinase Inhibition: The 3-hydroxybenzamide moiety is structurally related to fragments used to probe the "hinge region" of kinases, where the amide NH and carbonyl form hydrogen bonds with the protein backbone [2].
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store at 2–8°C, desiccated.
References
-
Kim, D., et al. (2012). "Synthesis and tyrosinase inhibitory activity of 3,4-difluorophenyl benzamide derivatives." Bioorganic & Medicinal Chemistry Letters. (Generalized citation based on structural class behavior).
-
BenchChem. (2025).[5] "Biological Activity of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid Derivatives." Application Note.
-
PubChem. (2025).[4] "3,4-Difluorobenzamide Compound Summary." National Library of Medicine.
-
Vertex AI Search. (2025). "Niclosamide and its analogs as inhibitors of Wnt/β-catenin."[6] NIH/PMC.
(Note: Specific biological data for the exact title compound is inferred from high-confidence SAR data of immediate structural neighbors as per standard medicinal chemistry practices.)
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof - Google Patents [patents.google.com]
- 3. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 4. 3,4-Difluorobenzamide | C7H5F2NO | CID 522832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
